(2-p-Tolyl-ethyl)-hydrazine hydrochloride
Description
Historical Trajectory of Hydrazine (B178648) Chemistry and Derivatives in Organic Synthesis
The journey of hydrazine chemistry began in the late 19th century, with pioneering work by German chemist Emil Fischer. In 1875, Fischer first coined the term "hydrazine" while endeavoring to synthesize mono-substituted derivatives. researchgate.net His work included the discovery of phenylhydrazine, a compound that would prove instrumental in the study of carbohydrates by forming crystalline derivatives known as osazones, which greatly aided in their identification and structural elucidation.
Following Fischer's initial discoveries, Theodor Curtius made significant contributions, successfully producing hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. researchgate.net However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. researchgate.net
One of the most impactful applications of hydrazine derivatives in organic synthesis is the Wolff-Kishner reduction, independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. nih.govnih.gov This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions, a transformation of immense utility in the synthesis of complex organic molecules. nih.govguidechem.com The reaction proceeds through a hydrazone intermediate, highlighting the importance of substituted hydrazines in synthetic methodology. nih.gov
Table 1: Key Milestones in the History of Hydrazine Chemistry
| Year | Scientist(s) | Key Discovery or Contribution | Significance |
| 1875 | Emil Fischer | Coined the term "hydrazine" and discovered phenylhydrazine. | Opened the door to the study of hydrazine derivatives and their reactions. researchgate.net |
| 1887 | Theodor Curtius | Synthesized hydrazine sulfate. | A crucial step towards the isolation of pure hydrazine. researchgate.net |
| 1895 | Lobry de Bruyn | Prepared pure anhydrous hydrazine for the first time. | Made the parent compound available for broader chemical investigation. researchgate.net |
| 1911/1912 | Nikolai Kishner / Ludwig Wolff | Independently discovered the Wolff-Kishner reduction. | Established a fundamental method for the conversion of carbonyls to alkanes. nih.govnih.gov |
Significance of Substituted Hydrazines in Contemporary Chemical Research
Substituted hydrazines, and their derivatives such as hydrazones and hydrazides, are a cornerstone of modern medicinal chemistry and organic synthesis. Their significance stems from their versatile reactivity and the wide array of biological activities exhibited by the compounds derived from them.
These compounds serve as crucial building blocks in the synthesis of a multitude of heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles. nih.govdroracle.ai The presence of the N-N bond and multiple reactive sites allows for diverse cyclization strategies, leading to the construction of complex molecular architectures that are often the basis for new therapeutic agents. nih.gov
The pharmacological importance of substituted hydrazines is vast. Derivatives have been shown to possess a broad spectrum of biological activities, a testament to their ability to interact with various biological targets. Research has demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral agents. nih.govresearchgate.netmdpi.com This wide range of activities has fueled extensive research into the synthesis and evaluation of novel substituted hydrazine derivatives.
Table 2: Biological Activities of Representative Substituted Hydrazine and Hydrazone Derivatives
| Compound Class | Example Derivative(s) | Biological Activity |
| Isonicotinoyl Hydrazones | Derivatives of isoniazid | Antitubercular mdpi.com |
| N-Aryl-sulfonyl Hydrazones | Various substituted derivatives | IMP-1 (metallo-β-lactamase) inhibitors researchgate.net |
| N1-arylidene-N2-quinolyl/acrydinylhydrazones | Various substituted derivatives | Antimalarial researchgate.net |
| Aryl Acid Hydrazones | N1-(4-chlorobenzylidene) nicotinohydrazide | Anticonvulsant researchgate.net |
| Benzofuran-based Hydrazones | Various substituted derivatives | Antifungal nih.gov |
| Imidazole-amide containing Acid Hydrazones | Various substituted derivatives | Antiviral nih.gov |
| Hydrazide-hydrazones | Various substituted derivatives | Antibacterial, Antifungal, Anti-inflammatory, Antimalarial, Antituberculosis |
Scope and Research Focus on (2-p-Tolyl-ethyl)-hydrazine hydrochloride and its Analogues
This compound falls within the class of phenylethylhydrazine derivatives. The parent compound of this family, (2-phenylethyl)hydrazine, is the well-known antidepressant drug phenelzine (B1198762). nih.gov Phenelzine is a non-selective and irreversible monoamine oxidase inhibitor (MAOI), which functions by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov
The research interest in this compound and its analogues is largely driven by the established pharmacological activity of phenelzine. The synthesis and evaluation of analogues with substitutions on the phenyl ring, such as the p-tolyl group in the compound of focus, are a common strategy in medicinal chemistry to explore structure-activity relationships. The goal of such modifications is often to enhance potency, improve selectivity for MAO-A or MAO-B, or alter the metabolic profile to reduce side effects. nih.gov
While specific, in-depth research publications focusing solely on this compound are not abundant in the public domain, its structural similarity to phenelzine strongly suggests its investigation as a potential MAO inhibitor. The synthesis of such analogues generally involves a late-stage introduction of the hydrazine moiety. A common synthetic route involves the conversion of the corresponding alcohol (2-p-tolyl-ethanol) to an alkyl bromide or mesylate, which is then displaced by hydrazine.
The primary research focus for this compound and its analogues would likely involve:
Synthesis: Development of efficient and scalable synthetic routes.
In vitro evaluation: Testing the inhibitory activity against MAO-A and MAO-B to determine potency and selectivity.
In vivo studies: Investigating the pharmacological effects in animal models of depression or other neurological disorders.
Comparative analysis: Comparing its activity and side-effect profile to that of phenelzine and other analogues.
The table below provides a comparison of the basic chemical properties of this compound and its parent compound, phenelzine, as well as a related analogue.
Table 3: Chemical Properties of this compound and Related Analogues
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H15ClN2 | 186.68 | 69717-83-5 guidechem.com | |
| Phenelzine ( (2-Phenylethyl)hydrazine ) | C8H12N2 | 136.19 | 51-71-8 nih.gov | |
| (2-(p-Tolyloxy)ethyl)hydrazine hydrochloride | C9H15ClN2O | 218.69 | 81866-63-9 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylphenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8-2-4-9(5-3-8)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYACTJPXVEOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 P Tolyl Ethyl Hydrazine Hydrochloride and Its Derivatives
Established Synthetic Routes for Hydrazine (B178648) Hydrochlorides
Traditional methods for the synthesis of hydrazine hydrochlorides have been foundational in organic chemistry. These routes, while effective, often involve harsh reaction conditions and stoichiometric reagents.
Diazotization-Reduction Approaches from Substituted Anilines
A classic and widely employed method for the synthesis of arylhydrazines involves the diazotization of a primary aromatic amine followed by a reduction step. In the context of synthesizing analogs of (2-p-Tolyl-ethyl)-hydrazine, this would typically start from a substituted aniline (B41778). The general two-step process is outlined below.
First, the substituted aniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the subsequent step.
The second step involves the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common choice. Another effective reducing agent is sodium sulfite. The resulting hydrazine is then typically isolated as its hydrochloride salt to improve stability.
Table 1: Representative Diazotization-Reduction Synthesis of a Phenylethylhydrazine Analog
| Step | Reagents & Conditions | Product | Yield (%) |
| 1. Diazotization | 2-Phenylethylamine, Sodium Nitrite, Hydrochloric Acid, 0-5 °C | 2-Phenylethyldiazonium chloride | Intermediate |
| 2. Reduction | Stannous Chloride, Hydrochloric Acid | 2-Phenylethylhydrazine | Not Reported |
It is important to note that the diazotization of aliphatic amines can be less straightforward than that of aromatic amines, as the resulting aliphatic diazonium salts are often unstable and can lead to a mixture of products through substitution, elimination, and rearrangement reactions.
Reaction of Substituted Ethyl Chlorides with Hydrazine
The direct alkylation of hydrazine with an alkyl halide is another established route for the synthesis of substituted hydrazines. For the preparation of (2-p-Tolyl-ethyl)-hydrazine, this would involve the reaction of 2-p-Tolyl-ethyl chloride with hydrazine.
A significant challenge in this approach is the potential for overalkylation, leading to the formation of di-, and tri-substituted hydrazines, as well as symmetrical N,N'-disubstituted products. To favor the desired monoalkylation, a large excess of hydrazine is typically employed. This increases the probability that the alkyl halide will react with an unreacted hydrazine molecule rather than the already mono-substituted product.
The reaction is generally carried out by adding the substituted ethyl chloride to a solution of hydrazine hydrate (B1144303), often in a suitable solvent like ethanol. The reaction mixture is then typically heated to drive the reaction to completion. Following the reaction, the excess hydrazine and solvent are removed, and the product is isolated as the hydrochloride salt.
Several reported syntheses of the analogous compound phenelzine (B1198762) utilize this method, starting from 2-phenylethyl chloride or bromide and reacting it with hydrazine hydrate.
Table 2: Synthesis of Phenelzine via Alkylation of Hydrazine
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| 2-Phenylethyl bromide | 75% Hydrazine hydrate | Not specified | Phenelzine | 77 |
| 2-Phenylethyl chloride | Hydrazine hydrate | Ethanol | Phenelzine | Not Reported |
Modern Synthetic Transformations for (2-p-Tolyl-ethyl)-hydrazine hydrochloride Analogues
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of hydrazine derivatives. These modern techniques often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional approaches.
Reductive Alkylation of Hydrazine Derivatives
Reductive alkylation, also known as reductive amination, is a powerful one-pot method for the synthesis of N-alkylated hydrazines. This approach involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or a ketone) to form a hydrazone intermediate, which is then reduced in situ to the desired hydrazine derivative.
For the synthesis of (2-p-Tolyl-ethyl)-hydrazine, this would entail the reaction of hydrazine with p-tolylacetaldehyde. The initially formed hydrazone is then reduced without isolation. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and α-picoline-borane being common choices. The use of α-picoline-borane is particularly advantageous as it is a stable and easy-to-handle reagent. rsc.org
This one-pot procedure avoids the need to isolate the potentially unstable hydrazone intermediate and often proceeds under mild conditions, providing good yields of the N-alkylhydrazine. The reaction can be fine-tuned to favor the formation of either mono- or di-alkylated products by controlling the stoichiometry of the reagents. rsc.org
Table 3: Reductive Alkylation for the Synthesis of N-Alkylhydrazine Derivatives
| Hydrazine Source | Carbonyl Compound | Reducing Agent | Product | Yield (%) |
| Hydrazine | Aldehydes/Ketones | α-Picoline-borane | N-Alkylhydrazines | Good to Excellent |
| Phenylhydrazine | Various Aldehydes/Ketones | Hexamethylphosphoramide (HMPA) / N,N-dimethylacetamide (DMAc) | 1,1-Disubstituted hydrazines | Very Good |
Palladium-Catalyzed C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds in organic synthesis. These methods, particularly the Buchwald-Hartwig amination, can be adapted for the synthesis of aryl and alkyl hydrazines.
For the synthesis of (2-p-Tolyl-ethyl)-hydrazine, a plausible approach would involve the palladium-catalyzed coupling of a protected hydrazine derivative with a suitable 2-p-tolylethyl electrophile, such as 2-p-tolylethyl bromide or triflate. Alternatively, an aryl halide could be coupled with a hydrazine derivative.
These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and often requires careful optimization. Common ligands include bulky, electron-rich phosphines like XPhos or RuPhos. A base, such as sodium tert-butoxide or cesium carbonate, is also required to facilitate the reaction.
This methodology offers a high degree of functional group tolerance and can often be performed under relatively mild conditions. It is a powerful tool for the synthesis of complex hydrazine derivatives that may be difficult to access through traditional methods.
Table 4: Palladium-Catalyzed C-N Coupling for Hydrazine Synthesis
| Aryl/Alkyl Halide | Hydrazine Derivative | Catalyst/Ligand | Base | Product |
| Aryl Halides (Cl, Br) | Hydrazine | Pd[P(o-tolyl)3]2 / CyPF-tBu | KOH | Aryl Hydrazines |
| Aryl Halides | Hydrazides | Palladium / MOP-type ligand | Cs2CO3 | N-Aryl Hydrazides |
Microwave-Assisted Synthesis of Hydrazine Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.
This technology can be applied to various reactions for the synthesis of hydrazine derivatives, including the formation of hydrazones and the cyclocondensation of hydrazine derivatives. For example, the reaction of hydrazine hydrate with carbonyl compounds to form hydrazones can be completed in a matter of minutes under microwave irradiation, often in the absence of a solvent.
While a specific microwave-assisted synthesis of this compound has not been detailed in the reviewed literature, the general principles suggest that several of the established and modern synthetic routes could be adapted to this technology. For instance, the alkylation of hydrazine with 2-p-Tolyl-ethyl chloride could potentially be accelerated using microwave heating. Similarly, palladium-catalyzed coupling reactions are often amenable to microwave conditions.
The key advantages of microwave-assisted synthesis are the rapid and uniform heating of the reaction mixture, which can lead to a significant enhancement in reaction rates. This makes it an attractive method for high-throughput synthesis and for optimizing reaction conditions.
Table 5: Examples of Microwave-Assisted Synthesis of Hydrazine Derivatives
| Reactants | Product | Reaction Time (MW) | Yield (%) |
| β-Keto sulfones, Hydrazine hydrate | Hydrazones | 30 seconds | 86 |
| Chlorophthalazine, Hydrazine hydrate | Hydrazinophthalazine | 9-25 minutes | Good |
Continuous-Flow Synthesis Methodologies
The synthesis of arylhydrazines, including derivatives like this compound, can be hazardous due to the generation of potentially explosive diazonium salt intermediates. Continuous-flow synthesis offers a safer and more efficient alternative to traditional batch processes by minimizing the accumulation of these unstable intermediates. researchgate.netrsc.orgmit.edu
An analogous continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline (B167055) has been described and serves as a relevant model. researchgate.netscite.ai This process involves the in situ generation of a diazonium salt intermediate, followed by a temperature-programmed reduction. The key advantages of this methodology are the enhanced mass and heat transfer within the microreactor system, which significantly reduces the total residence time to under 31 minutes. researchgate.net Moreover, the integration of a continuous extraction step simplifies the purification process by removing organic impurities in-line. researchgate.net
A general continuous-flow approach for the synthesis of arylhydrazines involves the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine. mit.edu This method, executed in a continuous-flow setup, mitigates the risks associated with using hydrazine in the presence of transition metals. mit.edu Nickel/photoredox catalysis has also been employed for the C–N coupling of hydrazine-derived nucleophiles with aryl halides in a continuous-flow photochemical protocol, demonstrating high selectivity and compatibility with a range of (hetero)aryl bromides and chlorides. rsc.orgrsc.org
These continuous-flow methodologies, summarized in the table below, highlight a significant advancement in the safe and efficient production of arylhydrazine hydrochlorides.
| Methodology | Key Features | Advantages | Reference |
| Diazotization and Reduction | In situ generation of diazonium salt; Temperature-programmed reduction. | Minimized accumulation of explosive intermediates; Reduced residence time; Simplified purification. | researchgate.net |
| Pd-Catalyzed Cross-Coupling | Coupling of aryl chlorides with hydrazine. | Decreased hazards associated with hydrazine use. | mit.edu |
| Nickel/Photoredox Coupling | C–N coupling of hydrazine nucleophiles with aryl halides. | High selectivity; Compatibility with various aryl halides. | rsc.orgrsc.org |
Strategic Use of this compound as a Precursor in Organic Synthesis
This compound is a valuable building block for the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions.
Formation of Hydrazones and Pyrazoline Derivatives
Hydrazones are readily formed by the condensation of hydrazines with aldehydes or ketones. researchgate.netwikipedia.org For instance, p-toluenesulfonyl hydrazide condenses with ketones and aldehydes to yield the corresponding hydrazones. wikipedia.org A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols also provides a direct route to arylhydrazones. organic-chemistry.org
Pyrazoline derivatives, a class of five-membered nitrogen-containing heterocycles, are commonly synthesized through the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine and its derivatives. thepharmajournal.comresearchgate.netrdd.edu.iq The synthesis is typically carried out by refluxing the chalcone (B49325) with a hydrazine derivative in a suitable solvent such as ethanol, sometimes in the presence of an acid or base catalyst. researchgate.netjocpr.com For example, the cyclization of chalcones with phenyl hydrazine hydrochloride under basic conditions leads to the formation of N-phenyl pyrazoline compounds. jocpr.com Microwave-assisted synthesis has also been employed to accelerate the formation of pyrazoline derivatives from chalcones and hydrazine hydrate.
A general reaction scheme for the formation of pyrazoline derivatives is presented below:
| Reactants | Reaction Conditions | Product | Reference |
| Chalcone and Phenyl Hydrazine Hydrochloride | Basic conditions, Ethanol | N-phenyl pyrazoline | jocpr.com |
| Chalcone and Hydrazine Hydrate | Formic acid | Pyrazoline derivative | researchgate.net |
Synthesis of Nitrogen-Containing Heterocyclic Systems
The reactivity of this compound makes it a key precursor for the synthesis of various nitrogen-containing heterocyclic systems.
Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through several routes involving hydrazine derivatives. A common method is the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov Another approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives, which initially form pyrazolines that are subsequently oxidized to pyrazoles. nih.govmdpi.commdpi.com The condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate has been described to yield a pyrazoline, which is then oxidized in situ to the corresponding pyrazole (B372694). nih.govmdpi.com
Pyrazolone (B3327878) derivatives are another important class of heterocycles synthesized from hydrazine precursors. A well-established method involves the reaction of a hydrazine, such as p-tolylhydrazine, with a β-ketoester like ethyl acetoacetate. orientjchem.org For example, 1-(4'-tolyl)-3-methyl-5-pyrazolone is synthesized by the condensation of p-tolylhydrazine with acetoacetic acid amide. google.com The reaction of diketene (B1670635) with an aromatic hydrazine, such as p-tolylhydrazine, also yields the corresponding pyrazolone derivative. google.com
| Reactants | Product | Reference |
| 1,3-Dicarbonyl compound and Hydrazine derivative | Pyrazole | nih.gov |
| α,β-Unsaturated ketone and Hydrazine derivative | Pyrazole (via pyrazoline oxidation) | nih.govmdpi.commdpi.com |
| p-Tolylhydrazine and Ethyl acetoacetate | Pyrazolone derivative | orientjchem.org |
| p-Tolylhydrazine and Acetoacetic acid amide | 1-(4'-tolyl)-3-methyl-5-pyrazolone | google.com |
| p-Tolylhydrazine and Diketene | 1-(p-methylphenyl)-3-methylpyrazolone-5 | google.com |
Thiazole (B1198619) derivatives can be synthesized using hydrazine precursors through multi-step reaction sequences. One common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov Hydrazine derivatives can be incorporated into the thioamide precursor. For example, 2-hydrazinyl-4-phenyl-1,3-thiazoles have been synthesized by the condensation of a ketone with thiosemicarbazide (B42300), followed by heterocyclization with an α-halocarbonyl compound. nih.gov
Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) ring system is a common target in medicinal chemistry. nih.govresearchgate.net A general synthesis of 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a source of sulfur. chemmethod.com For instance, 1,3,4-thiadiazole derivatives can be synthesized from the reaction of acid hydrazide derivatives with ammonium (B1175870) thiocyanate (B1210189), followed by cyclization with concentrated sulfuric acid. chemmethod.com Another approach involves the reaction of hydrazonoyl halides with dithioate derivatives. nih.govresearchgate.net
| Heterocycle | General Synthetic Approach | Reference |
| Thiazole | Condensation of a ketone with thiosemicarbazide followed by heterocyclization. | nih.gov |
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazides. | chemmethod.com |
| 1,3,4-Thiadiazole | Reaction of acid hydrazides with ammonium thiocyanate and subsequent cyclization. | chemmethod.com |
| 1,3,4-Thiadiazole | Reaction of hydrazonoyl halides with dithioate derivatives. | nih.govresearchgate.net |
Pyridazinone derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A versatile method for the preparation of pyridazinones involves the condensation of γ-keto acids or γ-keto esters with hydrazine derivatives. iglobaljournal.com The reaction between diarylglyoxal monohydrazone, isocyanides, and aldehydes also affords 3(2H)-pyridazinones. iglobaljournal.com Furthermore, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.govresearchgate.net These pyridazinone intermediates can then be further functionalized to create a variety of fused heterocyclic systems. nih.govresearchgate.net
| Reactants | Product | Reference |
| γ-Keto acid/ester and Hydrazine derivative | Pyridazinone derivative | iglobaljournal.com |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one and Hydrazine hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.govresearchgate.net |
Triazole Derivatives
The synthesis of triazole derivatives from this compound can be accomplished through various established synthetic routes that are broadly applicable to substituted hydrazines. These methods typically involve the reaction of the hydrazine with reagents that provide the necessary carbon and nitrogen atoms to form the five-membered triazole ring. Both 1,2,3-triazoles and 1,2,4-triazoles can be targeted depending on the chosen synthetic strategy. mdpi.com
One common approach to 1,2,4-triazole (B32235) derivatives involves the condensation of the hydrazine with a compound containing a reactive C-N or C=S bond, followed by cyclization. For instance, the reaction of this compound with acyl isothiocyanates would be expected to yield a thiosemicarbazide intermediate. This intermediate can then undergo cyclization under basic conditions to afford the corresponding 1,2,4-triazole-3-thione derivative.
Another versatile method is the reaction with formamide, known as the Pellizzari reaction, which can lead to the formation of 1,2,4-triazoles. tijer.org In a hypothetical application, this compound could be reacted with formamide, potentially with a catalyst, to yield N-(2-p-Tolyl-ethyl)-1,2,4-triazole.
Furthermore, the Einhorn–Brunner reaction provides a pathway to 1,2,4-triazoles through the condensation of a hydrazine with diacylamines. scispace.com This could involve reacting (2-p-Tolyl-ethyl)-hydrazine with an appropriate diacylamine in the presence of a weak acid.
For the synthesis of 1,2,3-triazole derivatives, a common strategy is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. While this does not directly involve the hydrazine, (2-p-Tolyl-ethyl)-hydrazine can be a precursor to the corresponding azide, which can then participate in the cycloaddition.
The following table summarizes potential synthetic routes to triazole derivatives starting from this compound, based on established methodologies for other hydrazines.
| Triazole Type | General Method | Reactant for this compound | Expected Intermediate |
| 1,2,4-Triazole | Reaction with Isothiocyanates | Aryl or Alkyl Isothiocyanate | N-(2-p-Tolyl-ethyl)-thiosemicarbazide |
| 1,2,4-Triazole | Pellizzari Reaction | Formamide | - |
| 1,2,4-Triazole | Einhorn-Brunner Reaction | Diacylamine | - |
| 1,2,3-Triazole | Huisgen Cycloaddition (via azide) | (Requires conversion to azide first) | (2-p-Tolyl-ethyl)-azide |
Mechanisms of Condensation and Cyclization Reactions Involving the Hydrazine Moiety
The formation of heterocyclic compounds from this compound fundamentally relies on the nucleophilic character of the hydrazine moiety, which readily participates in condensation and subsequent cyclization reactions. The mechanisms of these transformations are well-established in heterocyclic chemistry.
A primary example is the condensation of the hydrazine with a carbonyl compound, such as an aldehyde or a ketone, to form a hydrazone. This reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is often followed by the transfer of a proton and the elimination of a water molecule to yield the C=N bond of the hydrazone. The reaction is generally reversible and can be catalyzed by either acid or base.
Following the initial condensation, intramolecular cyclization can occur if a suitable electrophilic site is present within the hydrazone intermediate. For instance, in the synthesis of certain five-membered heterocycles, the newly formed hydrazone might contain a group that can be attacked by the other nitrogen atom of the original hydrazine moiety.
The general mechanism for the formation of a hydrazone, a key intermediate in many cyclization reactions, can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of (2-p-Tolyl-ethyl)-hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a zwitterionic intermediate.
Dehydration: The intermediate then eliminates a molecule of water, often facilitated by acid or base catalysis, to form the stable hydrazone product with a carbon-nitrogen double bond.
In the context of triazole synthesis, for example, the formation of a thiosemicarbazide from (2-p-Tolyl-ethyl)-hydrazine and an isothiocyanate involves the nucleophilic addition of the hydrazine to the central carbon of the isothiocyanate. Subsequent intramolecular cyclization with the elimination of a small molecule, such as hydrogen sulfide (B99878) under oxidative conditions or water after tautomerization, leads to the formation of the triazole ring.
Similarly, sequential Knoevenagel condensation followed by cyclization is a known pathway for forming cyclic structures. nih.gov While this specific example leads to indene (B144670) derivatives, the principle of an initial condensation to form a reactive intermediate that then undergoes intramolecular cyclization is a common theme in heterocyclic synthesis involving moieties like the hydrazine group. The probable reaction mechanism involves an initial condensation, followed by an intramolecular addition and subsequent elimination or rearrangement to form the final cyclic product. nih.gov
| Step | Description | Key Intermediates |
| 1. Condensation | Nucleophilic attack of the hydrazine nitrogen on an electrophilic carbon (e.g., carbonyl, isothiocyanate). | Zwitterionic addition product, Hydrazone, Thiosemicarbazide |
| 2. Cyclization | Intramolecular nucleophilic attack from another atom in the intermediate onto an electrophilic center to form a ring. | Cyclic intermediate |
| 3. Dehydration/Elimination | Elimination of a small molecule (e.g., H₂O, H₂S) to form the stable aromatic heterocyclic ring. | Final triazole derivative |
Chemical Reactivity and Mechanistic Investigations of 2 P Tolyl Ethyl Hydrazine Hydrochloride and Its Derivatives
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of hydrazine (B178648) derivatives are diverse, often proceeding through distinct intermediates depending on the reactants and conditions. A primary reaction pathway for hydrazines involves their function as nucleophiles. For instance, in reactions with electrophilic centers, the initial step is the nucleophilic attack by the terminal nitrogen of the hydrazine.
In many reactions, particularly with carbonyl compounds, the key intermediate is a hydrazone. libretexts.org The formation of a hydrazone from a hydrazine and an aldehyde or ketone proceeds via a mechanism analogous to imine formation. This involves the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. libretexts.org
Further reaction pathways can be initiated from the hydrazone intermediate. For example, under basic conditions, the weakly acidic N-H bond of the hydrazone can be deprotonated. This generates a hydrazone anion which, through resonance, can place a negative charge on the carbon atom. Subsequent protonation and elimination of nitrogen gas are key steps in reactions like the Wolff-Kishner reduction, ultimately leading to an alkane. libretexts.org
Role of the Hydrochloride Moiety in Reaction Kinetics and Selectivity
The hydrochloride moiety in (2-p-Tolyl-ethyl)-hydrazine hydrochloride plays a crucial role in the compound's stability, handling, and reactivity. The protonation of the basic hydrazine group to form the hydrochloride salt significantly reduces its nucleophilicity. Consequently, the salt is generally unreactive as a nucleophile. To engage in nucleophilic reactions, the free hydrazine must be liberated, typically by deprotonation with a base. researchgate.net
The choice of base and reaction conditions can, therefore, influence the kinetics by controlling the concentration of the active free hydrazine. The rate of reactions involving hydrazine hydrochlorides can also be affected by the ionic strength of the medium. Studies on the redox reaction of hydrazine dihydrochloride (B599025) have shown a negative salt effect, where the reaction rate decreases with an increase in the ionic strength of the medium. sciencepublishinggroup.com
In catalytic processes, the nature of the acid and base components can determine reaction selectivity. For example, in the iron-catalyzed nitrogen fixation to hydrazine, the use of a strongly reducing but weakly acidic reagent combination led to a dramatic shift in selectivity, favoring hydrazine (N₂H₄) formation over ammonia (B1221849) (NH₃). nih.gov This highlights how tuning the proton and electron availability, a concept relevant to using hydrochloride salts and bases, can direct the outcome of a reaction. nih.gov The reaction kinetics in acidic media, such as in the presence of HCl, can be complex, with some redox reactions showing no dependency on the hydrogen ion concentration within a certain range. sciencepublishinggroup.com
Reactivity with Carbonyl Compounds and Electron-Deficient Olefins
Hydrazine derivatives, including (2-p-Tolyl-ethyl)-hydrazine, readily react with carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones. researchgate.netresearchgate.net This condensation reaction is a cornerstone of hydrazine chemistry. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product. libretexts.org
The general mechanism for hydrazone formation is outlined below:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a zwitterionic or neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the hydrazone.
This reactivity forms the basis of the Wolff-Kishner reduction, a powerful method for converting aldehydes and ketones to alkanes. The two-step process involves the initial formation of a hydrazone, followed by its treatment with a strong base at high temperatures to yield the alkane, with the evolution of nitrogen gas. libretexts.org
The nucleophilic character of hydrazines also allows them to react with electron-deficient olefins, such as those found in α,β-unsaturated carbonyl compounds, in a Michael-type addition reaction. The reaction involves the addition of the hydrazine across the activated double bond.
| Reactant Type | Product | Reaction Name |
| Aldehyde | Aldohydrazone | Hydrazone Formation |
| Ketone | Ketohydrazone | Hydrazone Formation |
| Aldehyde/Ketone | Alkane | Wolff-Kishner Reduction |
| Electron-Deficient Olefin | Substituted Hydrazine | Michael Addition |
This table summarizes the expected reactivity of this compound (after neutralization) with common electrophiles.
Stability and Reactivity Considerations in Synthetic Transformations
The use of this compound in synthetic transformations requires careful consideration of its stability and the controlled release of its reactive form. Hydrazine hydrochlorides are generally more stable and less hazardous to handle than their corresponding free bases. chemiis.com They are typically crystalline solids with better shelf-life, which is advantageous for storage and weighing.
For synthetic applications, the hydrochloride salt acts as a protected form of the reactive hydrazine. The active nucleophile is generated in situ by the addition of a base. This strategy allows for controlled reactivity and can be crucial in multi-step syntheses where the premature reaction of the hydrazine could lead to unwanted side products.
The choice of solvent and base is critical. The base must be strong enough to deprotonate the hydrazinium (B103819) ion but compatible with other functional groups in the substrate. The reaction conditions must be optimized to ensure a sufficient concentration of the free hydrazine for the reaction to proceed at a reasonable rate without causing degradation of starting materials or products. For instance, in palladium-catalyzed cross-coupling reactions, potassium hydroxide (B78521) has been used as a base to couple hydrazine with aryl halides, where the deprotonation of the bound hydrazine was found to be rate-determining. researchgate.net
Furthermore, hydrazine derivatives can act as reducing agents in various transformations. chemiis.com This redox activity must be considered during reaction planning, as it could compete with or be harnessed for the desired synthetic outcome.
Computational Chemistry and Molecular Modeling of 2 P Tolyl Ethyl Hydrazine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory is a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is employed to investigate the electronic structure and reactivity of (2-p-Tolyl-ethyl)-hydrazine hydrochloride by calculating various molecular properties. Such calculations are typically performed using specific functionals and basis sets, like B3LYP/6-311G(d,p), which has shown reliability for medium-sized organic molecules.
Molecular Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this optimization reveals the spatial relationship between the p-tolyl group, the ethyl linker, and the hydrazine (B178648) hydrochloride moiety, which is crucial for understanding its interactions with other molecules.
Interactive Table: Optimized Geometric Parameters (Predicted) Note: The following data is illustrative of typical results from DFT calculations, as specific experimental or published computational values for this exact compound are not available. The values represent a hypothetical optimized structure.
| Parameter | Atoms Involved | Value |
| Bond Lengths | ||
| C-C (Aromatic) | C1-C2 | ~1.39 Å |
| C-C (Aliphatic) | C7-C8 | ~1.53 Å |
| C-N | C8-N1 | ~1.47 Å |
| N-N | N1-N2 | ~1.45 Å |
| Bond Angles | ||
| C-C-C (Aromatic) | C1-C6-C5 | ~120.0° |
| C-C-N | C7-C8-N1 | ~110.5° |
| C-N-N | C8-N1-N2 | ~112.0° |
| Dihedral Angle | C5-C6-C7-C8 | Varies |
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is vital for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. For hydrazine derivatives, the nitrogen lone pairs significantly contribute to the HOMO, making it a primary site for electrophilic attack.
Interactive Table: Frontier Molecular Orbital Energies (Predicted) Note: This table presents hypothetical values typical for similar organic molecules.
| Parameter | Description | Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | LUMO - HOMO | 5.7 eV |
Electrostatic Potential and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps identify regions that are rich or deficient in electrons. Red-colored areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), susceptible to nucleophilic attack. In this compound, the regions around the nitrogen atoms of the hydrazine group are expected to be electron-rich, making them key sites for interaction. Mulliken charge analysis further quantifies the charge on each atom, providing a numerical basis for understanding the molecule's polarity and reactivity.
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions take this a step further by identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is crucial for predicting the regioselectivity of chemical reactions involving the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for studying the conformational changes of this compound in different environments (e.g., in a solvent like water) and its interaction with biological macromolecules, such as proteins or DNA.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies in Research
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), researchers can build models that predict the activity of new, unsynthesized compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For hydrazine derivatives, which are known to interact with enzymes like monoamine oxidase (MAO), docking studies can elucidate the specific binding mode. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the active site of a target protein. The results, often expressed as a binding energy or docking score, help in understanding the compound's potential biological function and in guiding the design of more potent analogs.
Prediction of Molecular Properties
The prediction of molecular properties is a cornerstone of computational chemistry, offering a glimpse into the physicochemical characteristics of a compound before its synthesis. These properties are crucial in determining a molecule's potential as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, various molecular descriptors can be calculated using specialized software, providing a comprehensive profile of the molecule.
These descriptors are derived from the compound's two-dimensional structure and are instrumental in assessing its drug-likeness. Key properties include molecular weight, which affects diffusion and transport across biological membranes, and lipophilicity (expressed as logP), which governs how the compound distributes between aqueous and lipid environments in the body. Other important parameters are the number of hydrogen bond donors and acceptors, which influence the molecule's solubility and its ability to bind to biological targets, and the polar surface area (PSA), a key indicator of a drug's ability to permeate cell membranes.
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C9H14N2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 150.22 g/mol | Influences absorption and distribution; lower molecular weight is generally favored for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 1.85 | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Affects solubility and the potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding affinity to receptors and enzymes. |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can impact binding to a target. |
Elucidation of Ligand-Target Binding Interactions (In Silico)
Understanding how a small molecule interacts with its biological target at a molecular level is fundamental to rational drug design. In silico methods, particularly molecular docking, are powerful techniques used to predict the binding orientation and affinity of a ligand to a macromolecular target, such as a protein or enzyme. While specific in silico studies on the binding interactions of this compound are not extensively documented in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors, such as phenelzine (B1198762), suggests that MAO could be a plausible biological target.
Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and other neurological disorders. The hydrazine moiety is a key pharmacophore in many MAO inhibitors.
A hypothetical molecular docking study of this compound with human monoamine oxidase B (MAO-B) can be conceptualized to elucidate potential binding interactions. In such a simulation, the three-dimensional structure of the ligand would be placed into the active site of the MAO-B enzyme. The docking algorithm would then explore various possible binding poses and score them based on the predicted binding energy.
The p-tolyl group of the ligand would likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site of MAO-B. The ethyl linker would provide the necessary flexibility for the molecule to adopt an optimal conformation for binding. The crucial hydrazine group would be positioned to interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. These interactions could include hydrogen bonding and potentially the formation of a covalent adduct, leading to irreversible inhibition of the enzyme.
The following table summarizes the potential types of interactions that could be observed in a hypothetical docking study of (2-p-Tolyl-ethyl)-hydrazine with the active site of MAO-B.
| Molecular Component of Ligand | Potential Interacting Residues/Cofactor in MAO-B Active Site | Type of Interaction | Significance of Interaction |
|---|---|---|---|
| p-Tolyl Ring | Hydrophobic pocket residues (e.g., Tyrosine, Isoleucine, Leucine) | Hydrophobic, π-π stacking | Anchors the ligand within the active site and contributes to binding affinity. |
| Ethyl Linker | Alkyl side chains of amino acids | Van der Waals forces | Positions the hydrazine moiety for optimal interaction with the FAD cofactor. |
| Hydrazine Moiety (-NH-NH2) | Flavin Adenine Dinucleotide (FAD) cofactor, polar residues (e.g., Serine, Cysteine) | Hydrogen bonding, potential for covalent bond formation | Crucial for the inhibition of the enzyme's catalytic activity. |
It is imperative to underscore that this analysis is theoretical and based on the structural characteristics of the compound and the known pharmacology of similar molecules. Experimental validation through in vitro enzyme assays and co-crystallization studies would be necessary to confirm these computational predictions. Nevertheless, these in silico approaches provide a valuable framework for understanding the potential molecular behavior of this compound and guide future experimental investigations.
Applications in Advanced Chemical Research
Role as a Chemical Scaffold in Exploratory Drug Discovery Research
In the field of medicinal chemistry, a chemical scaffold is a core structure upon which various functional groups can be attached to create a library of new compounds. The (2-p-Tolyl-ethyl)-hydrazine moiety is utilized as such a scaffold, enabling the systematic development of molecules with tailored biological activities.
The hydrazine (B178648) unit is a key building block in the design of potential drug candidates. enamine.net While simple hydrazines are not always ideal, their incorporation into more complex structures can lead to compounds with enhanced potency, specificity, and improved stability against biodegradation. enamine.net The design of novel scaffolds often involves the hybridization of privileged structures, combining moieties like piperazine (B1678402) and thiazole (B1198619) with a hydrazine-containing core to generate molecules with potentially superior or more selective biological activities. researchgate.net
The (2-p-Tolyl-ethyl)-hydrazine moiety, specifically, provides a lipophilic p-tolyl group and a flexible ethyl linker, which can be strategically modified. This allows for the creation of diverse molecular architectures. For instance, the hydrazine group is reactive and can be used to synthesize various heterocyclic compounds, such as pyrazoles and triazoles, which are common in medicinal chemistry. enamine.net This approach, guided by principles like scaffold hopping and bioisosterism, has been used to design novel series of compounds, such as 1,3,5-triazine (B166579) derivatives bearing an aryl hydrazone moiety, starting from a known inhibitor. nih.gov The goal is to develop scaffolds that can be systematically derivatized to explore chemical space and identify new therapeutic leads. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of (2-p-Tolyl-ethyl)-hydrazine, SAR studies investigate how modifications to the tolyl ring, the ethyl linker, or the hydrazine group affect their interaction with biological targets.
For example, in phenethylamine (B48288) derivatives, which share a similar ethylamine (B1201723) backbone, substitutions on the phenyl ring significantly impact receptor binding affinity. Alkyl or halogen groups at the para position have been shown to have a positive effect on binding to the 5-HT2A receptor. biomolther.org Similarly, in a series of pyrazole (B372694) hydrazones, modifications on the phenyl rings and the substituents attached to the hydrazine linker were systematically varied to determine their effect on antiproliferative activity. mdpi.com
SAR studies on quinazolinone hydrazide triazole derivatives designed as kinase inhibitors revealed that the type and position of substituents on a benzyl (B1604629) pendant group were critical for activity. Derivatives with two electron-withdrawing groups at the meta- and para-positions showed better inhibitory activity than those with single substitutions. frontiersin.org These studies are crucial for optimizing lead compounds, improving their efficacy, and reducing potential toxicity by fine-tuning their chemical structure. nih.gov
Mechanistic Studies of Enzyme Inhibition (In Vitro)
Derivatives incorporating the (2-p-Tolyl-ethyl)-hydrazine scaffold have been extensively studied as inhibitors of various enzymes. In vitro mechanistic studies provide insight into how these molecules bind to enzyme active sites and disrupt their catalytic function.
Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of a vast number of drugs and other xenobiotics. researchgate.net The inhibition of these enzymes is a major cause of drug-drug interactions. Hydrazine and its derivatives can modulate the activity of CYP isoenzymes. nih.gov
Studies have shown that pretreatment with inhibitors of cytochrome P450 can increase the hepatotoxicity of hydrazine, while pretreatment with certain inducers can reduce it, suggesting that CYP enzymes are involved in the metabolism and detoxification of hydrazine compounds. nih.gov Some hydrazine-containing compounds can act as mechanism-based inactivators (MBIs) of CYP enzymes. For example, certain substituted imidazole (B134444) compounds have been identified as potent MBIs of both CYP2D6 and CYP3A4. nih.gov The mechanism of inactivation often involves the formation of a reactive intermediate that binds covalently to the enzyme, leading to irreversible inhibition. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. mdpi.com Numerous hydrazine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govmdpi.com
Novel 2-benzoylhydrazine-1-carboxamides have been designed and shown to exhibit dual inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov Similarly, benzothiazolone derivatives containing a hydrazide structure have demonstrated potent inhibition, particularly against BChE. mdpi.com SAR studies in this area have shown that the nature and position of substituents on the aromatic rings, as well as the length of alkyl chains attached to the hydrazine moiety, can significantly influence inhibitory potency and selectivity between AChE and BChE. nih.gov
Below is a table summarizing the inhibitory activity of selected hydrazine derivatives against cholinesterases.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide | AChE | 44.08 | - |
| Benzothiazolone Derivative M2 | BChE | 1.38 | 28.99 |
| Benzothiazolone Derivative M13 | BChE | 1.21 | 4.16 |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | - |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 | - |
Data sourced from multiple studies. mdpi.comnih.gov
The versatility of the hydrazine scaffold has led to the development of inhibitors for a broad range of other clinically relevant enzymes. frontiersin.orgnih.govmdpi.com
DNA Gyrase: This bacterial enzyme is an established target for antibacterial agents. researchgate.net Its function is to control the topological state of DNA. researchgate.net Quinoline acetohydrazide-hydrazone derivatives have been synthesized and identified as potent inhibitors of S. aureus DNA gyrase A, with IC₅₀ values as low as 0.14 mg/mL. rsc.org Similarly, certain s-triazine derivatives have been shown to inhibit the supercoiling activity of DNA gyrase. mdpi.com These inhibitors typically work by interfering with ATP binding or by stabilizing a DNA-gyrase complex, leading to double-strand breaks and cell death. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs. mdpi.comnih.gov Various heterocyclic compounds derived from hydrazine scaffolds have been developed as DHFR inhibitors. For example, 2,4-diamino-6-substituted pyrido[3,2-d]-pyrimidine derivatives have shown potent DHFR inhibition and antiproliferative activity against human cancer cell lines, with IC₅₀ values in the sub-micromolar range. mdpi.com The mechanism involves blocking the reduction of dihydrofolate to tetrahydrofolate, thereby depleting the building blocks for DNA synthesis and halting cell proliferation. mdpi.comresearchgate.net
Kinases: Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. rsc.org Consequently, kinase inhibitors are a major class of anticancer drugs. A series of quinazolinone hydrazide triazole derivatives were designed as inhibitors of receptor tyrosine kinases, such as MET. One compound, CM9, demonstrated significant inhibition of MET kinase activity and also inhibited other kinases like ALK, AXL, and FGFR1. frontiersin.org These inhibitors often compete with ATP for binding in the kinase domain, thereby blocking the phosphorylation of downstream substrates and interrupting cancer cell signaling pathways. frontiersin.org
The table below presents inhibitory data for hydrazine derivatives against these enzyme targets.
| Derivative Class | Target Enzyme | Measurement | Result |
| Quinoline acetohydrazide-hydrazone (9m) | S. aureus DNA Gyrase A | IC₅₀ | 0.14 mg/mL |
| Quinoline acetohydrazide-hydrazone (9n) | S. aureus DNA Gyrase A | IC₅₀ | 0.19 mg/mL |
| Pyrido[3,2-d]-pyrimidine (13) | Human DHFR | IC₅₀ | 0.59 µM |
| Pyrido[3,2-d]-pyrimidine (14) | Human DHFR | IC₅₀ | 0.46 µM |
| Quinazolinone hydrazide triazole (CM9) | MET Kinase | % Inhibition (at 25 µM) | >50% |
| Quinazolinone hydrazide triazole (CM9) | EBC-1 Cancer Cells | IC₅₀ | 8.6 µM |
Data compiled from relevant research articles. frontiersin.orgmdpi.comrsc.org
Molecular Basis of Enzyme-Inhibitor Interactions
(2-p-Tolyl-ethyl)-hydrazine hydrochloride is structurally related to phenelzine (B1198762), a well-studied monoamine oxidase inhibitor (MAOI). The therapeutic and biological activity of such hydrazine-based compounds stems from their potent, irreversible inhibition of the monoamine oxidase (MAO) enzyme. oup.compsychscenehub.com MAO is a flavoenzyme bound to the outer mitochondrial membrane that catalyzes the oxidative deamination of various amine substrates, including key neurotransmitters like serotonin, dopamine, and noradrenaline. psychscenehub.com
The molecular mechanism of inhibition involves the hydrazine functional group of the inhibitor, which acts as a substrate and inactivator of the MAO enzyme. psychscenehub.comnih.gov The inhibition is a cumulative process; with continued administration, newly synthesized enzyme molecules are also inactivated, maintaining a consistently low level of enzyme activity. psychscenehub.com This irreversible inactivation leads to an increase in the synaptic availability of monoamine neurotransmitters, which is believed to be the primary basis for the pharmacological effects of this class of compounds. oup.compsychscenehub.com
Beyond MAO, research on the closely related compound phenelzine indicates potential interactions with other enzymes. These include Primary Amine Oxidase (PrAO), a copper-containing transmembrane glycoprotein (B1211001) also known as Vascular Adhesion Protein (VAP-1). nih.gov The inhibition of MAO also has downstream effects, such as the reduction of oxidative stress, as the catalytic cycle of MAO produces hydrogen peroxide (H₂O₂). nih.gov Furthermore, metabolites of hydrazine inhibitors may be responsible for other biological effects, such as the elevation of brain γ-aminobutyric acid (GABA) levels. nih.govcapes.gov.br
Development in Materials Science and Organic Electronics
The unique chemical properties of the hydrazine moiety have led to its exploration in various materials science applications, from polymer synthesis to corrosion inhibition. Hydrazine derivatives serve as versatile building blocks and functional agents due to their reactivity and ability to interact with other materials. nbinno.comwiley.com
Building Blocks for Polymer Synthesis
Hydrazine and its organic derivatives are valuable precursors in the synthesis of a variety of polymers. nbinno.comwiley.com The two nitrogen atoms can act as reactive centers for creating polymer chains. A common method involves a condensation reaction between the amine groups of a hydrazine derivative and other functional groups, such as isocyanates, to form urea (B33335) linkages (-NH-CO-NH-) within the polymer backbone, resulting in polyureas. ontosight.ai
Another approach is the synthesis of poly(diacylhydrazine)s. This can be achieved through the acylation of acid halides or via oxidative coupling polymerization of dihydrazide monomers. mdpi.com For instance, a dihydrazide monomer can be synthesized by reacting a compound like terephthaloyl bis(L-leucine methyl ester) with hydrazine monohydrate. mdpi.com Similarly, poly(acryloyl hydrazide) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of a protected acryloyl hydrazide monomer, followed by deprotection. rsc.org This creates a versatile polymer scaffold that can be further modified by reacting the pendant hydrazide groups with aldehydes. rsc.org The incorporation of the (2-p-Tolyl-ethyl) group via a hydrazine linkage could be used to impart specific thermal or mechanical properties to the resulting polymer.
Applications in Organic Electronics and Photovoltaic Materials
Hydrazine and its derivatives are emerging as important chemicals in the fabrication of semiconductor devices and other electronic components. rasirc.comeinpresswire.com In semiconductor manufacturing, hydrazine is used as a low-temperature nitrogen source for the deposition of thin films like silicon nitride (SiN) via chemical vapor deposition (CVD). rasirc.com It has demonstrated viability for such applications in the 250°C-400°C range. rasirc.com
Furthermore, hydrazine can act as a potent reducing agent in gas-phase reactions, which is crucial for atomic layer deposition (ALD) processes. It has been shown to reduce metal oxides, such as those of copper, cobalt, and ruthenium, to their metallic forms at moderate temperatures (100°C-300°C). rasirc.com This reactivity is being explored for creating advanced electronic materials and improving manufacturing processes for next-generation semiconductor nodes. einpresswire.com While direct applications of this compound in organic photovoltaics are not widely documented, the fundamental reactivity of the hydrazine group in thin-film formation and material reduction suggests a potential role for its derivatives in the broader field of materials for electronics.
Corrosion Inhibition Studies
Hydrazine derivatives have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and phosphoric acid. jmaterenvironsci.comnih.govsciencetechindonesia.com The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface. jmaterenvironsci.comnih.gov This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govicrc.ac.ir
The effectiveness of these inhibitors is attributed to several molecular features. The presence of heteroatoms, specifically the nitrogen atoms in the hydrazine group, facilitates strong adsorption onto the steel surface. jmaterenvironsci.com Additionally, aromatic rings, such as the p-tolyl group in this compound, contribute to the adsorption through π-electron interactions. nih.gov Polarization studies frequently show that hydrazine derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comnih.govmdpi.com
The inhibition efficiency (IE) is dependent on the inhibitor's concentration, with efficiency generally increasing as concentration rises. jmaterenvironsci.comsciencetechindonesia.com The structure of the derivative also plays a crucial role; for example, the presence of electron-donating groups can enhance inhibition performance. icrc.ac.ir The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm model. jmaterenvironsci.comnih.gov
Interactive Data Table: Corrosion Inhibition Efficiency of Various Hydrazine Derivatives
| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Source(s) |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | 1 mM | 1M HCl | 35 | > 93 | nih.gov |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide | 5 mM | 15 wt.% HCl | 30 | 98 | nih.gov |
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine | 25 ppm | Acidic Chloride | N/A | 95 | mdpi.com |
| N-Benzo jmaterenvironsci.comnih.govdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1 mM | 1.0 M HCl | N/A | 91.3 | sciencetechindonesia.com |
| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine | 5 mM | 1.0 M HCl | 30 | 95.1 | icrc.ac.ir |
| 2-acetylpyrazine | 0.5 mM | 1.0 M HCl | 30 | 92.7 | icrc.ac.ir |
Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For hydrazine (B178648) derivatives, both gas and liquid chromatography are employed, typically coupled with mass spectrometry for definitive identification and sensitive quantification. A common strategy involves converting the polar hydrazine into a less polar, more stable derivative to improve chromatographic performance. researchgate.netresearchgate.net
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of polar N-containing compounds like hydrazines by GC can be problematic, often resulting in poor peak shape (tailing) due to interactions with the column material. researchgate.netmdpi.com To overcome these issues, a pre-column derivatization step is essential.
For (2-p-Tolyl-ethyl)-hydrazine hydrochloride, derivatization would convert the hydrazine moiety into a more volatile and less polar functional group. Common derivatizing agents for hydrazines include aldehydes and ketones, which react to form stable hydrazones or azines. nih.gov For instance, reacting the sample with an agent like pentafluorobenzaldehyde (B1199891) (PFB) produces a stable derivative that is highly amenable to GC analysis and can be sensitively detected using an electron capture detector (ECD) or a mass spectrometer. nih.govnih.gov
GC-MS provides an additional layer of confirmation through the mass spectrum of the analyte. The derivatized (2-p-Tolyl-ethyl)-hydrazine would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for unequivocal identification and quantification, even at trace levels in complex matrices. mdpi.comnih.gov The high sensitivity of modern GC-tandem mass spectrometry (GC-MS/MS) systems further enhances selectivity, making it possible to achieve very low limits of detection. researchgate.net
Table 1: GC-MS Derivatization Approaches for Hydrazine Analysis
| Derivatizing Agent | Resulting Derivative | Key Advantages | Typical GC Column |
| Pentafluorobenzaldehyde (PFB) | Decafluorobenzaldehyde azine | High sensitivity with ECD, good volatility | Dimethylpolysiloxane-based |
| Acetone | Acetone azine | Simple, rapid reaction; agent can serve as solvent | Polyethylene glycol (polar) |
| p-Chlorobenzaldehyde | p-Chlorobenzaldehyde hydrazone | Stable derivative, good chromatographic properties | Mid-polarity columns |
This table presents examples from the analysis of hydrazine and its derivatives, which serve as a model for developing methods for this compound.
High-Performance Liquid Chromatography is highly suitable for the analysis of polar and non-volatile compounds, making it a preferred technique for many hydrazine derivatives. researchgate.net While direct analysis of this compound is possible using specific column chemistries like mixed-mode or HILIC, derivatization is often employed to enhance retention on common reversed-phase (e.g., C18) columns and to improve detection sensitivity. chemicalbook.comchromforum.org
Derivatization with reagents that introduce a chromophore or a readily ionizable group is a common strategy. For example, p-tolualdehyde reacts with hydrazines to form hydrazone products that can be separated and quantified. chemicalbook.com This approach improves chromatographic retention and significantly enhances the mass spectral response, which is crucial for high-sensitivity analysis by HPLC-MS/MS. chemicalbook.com
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art method for quantifying trace levels of hydrazine-containing compounds in complex biological or environmental samples. The technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes into the low ng/mL range. chemicalbook.com For this compound, a validated HPLC-MS/MS method would involve optimizing the derivatization reaction, chromatographic separation, and mass spectrometric parameters (such as precursor and product ion selection) to ensure accuracy and precision.
Thin Layer Chromatography is a rapid, simple, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. libretexts.orgrsc.org In the synthesis or subsequent chemical modification of (2-p-Tolyl-ethyl)-hydrazine, TLC is an invaluable tool to track the progress of the reaction in real-time. thieme.de
A typical TLC analysis for reaction monitoring involves spotting three lanes on a silica (B1680970) gel plate: the starting material (e.g., a precursor to (2-p-Tolyl-ethyl)-hydrazine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, aliquots are taken from the reaction mixture and spotted on the plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org The co-spot is crucial for confirming that the new product spot is distinct from the starting material, especially if their retention factors (Rf values) are similar. rochester.edu Visualization is typically achieved under UV light, as the tolyl group in the compound is UV-active, or by using a chemical stain that reacts with the hydrazine or product. rochester.edu
Spectrophotometric Methods for Detection and Quantification
Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. These techniques are often used for quantitative analysis in quality control settings due to their simplicity and reliability. tandfonline.com
While the aromatic tolyl group in this compound confers some UV absorbance, direct UV-Vis spectrophotometry often lacks the sensitivity and specificity required for quantification at low concentrations, especially in the presence of other UV-absorbing impurities. researchgate.net To overcome this, derivatization-based assays are widely used for hydrazine compounds. nih.gov
These methods involve reacting the hydrazine with a specific chromogenic reagent to produce a new compound with a strong and distinct absorbance in the visible region of the spectrum. A classic reagent for this purpose is p-dimethylaminobenzaldehyde, which reacts with hydrazines in an acidic medium to form a brightly colored azine product. nih.gov The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the hydrazine in the sample. Other reagents, such as phosphomolybdic acid, have also been used, which form a colored complex upon reaction with hydrazines. cdc.gov
Table 2: Common Chromogenic Reagents for Spectrophotometric Analysis of Hydrazines
| Reagent | Color of Derivative | Typical λmax |
| p-Dimethylaminobenzaldehyde | Yellow/Orange | ~458 nm |
| Phosphomolybdic Acid | Blue/Green | ~730 nm |
| Vanillin | Yellow | Varies |
This table provides examples based on established methods for hydrazine and its derivatives.
Qualitative and Quantitative Analysis of Hydrazine and its Derivatives
The qualitative and quantitative analysis of this compound relies on a suite of analytical techniques, with the choice of method depending on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
Qualitative Analysis: For initial identification and reaction monitoring, TLC is a practical first choice. libretexts.org For unequivocal structural confirmation, GC-MS and HPLC-MS/MS are the definitive methods, as they provide both chromatographic retention data and mass spectral information that serves as a molecular fingerprint. researchgate.netresearchgate.net
Quantitative Analysis: For precise and accurate quantification, HPLC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity. chemicalbook.com GC-MS is also a highly effective quantitative tool, particularly for samples where volatility is not a limiting factor after derivatization. nih.gov Derivatization-based UV-Vis spectrophotometry offers a simpler, lower-cost alternative for routine quantification in less complex samples where high sensitivity is not required. nih.govtandfonline.com
Ultimately, a robust analytical strategy for this compound often involves a combination of these techniques. Chromatographic methods provide the necessary separation from impurities and matrix components, while mass spectrometry or derivatization-based spectrophotometry provides the basis for confident detection and quantification. researchgate.netnih.gov
Sample Preparation and Derivatization Strategies for Analytical Purity
The accurate analysis of this compound in research settings necessitates meticulous sample preparation to ensure the integrity of the results. Hydrazine compounds are often highly polar and lack a strong native chromophore, making their direct analysis by common techniques like reversed-phase liquid chromatography (RPLC) with UV detection challenging. nih.gov Therefore, sample preparation typically involves extraction, cleanup, and a crucial derivatization step to enhance detectability and chromatographic performance.
For samples in complex matrices, such as biological fluids or active pharmaceutical ingredient (API) mixtures, initial cleanup is essential. nih.gov This can involve techniques like protein precipitation using acids (e.g., trichloroacetic acid) or organic solvents, followed by centrifugation. nih.govnih.gov Liquid-liquid extraction (LLE) is also employed to separate the analyte from interfering lipids and other matrix components. nih.govresearchgate.net
A more targeted cleanup approach involves Solid-Phase Extraction (SPE). For instance, when analyzing for hydrazine impurities in a polar API like allopurinol, a C18 SPE cartridge can be used. nih.gov After derivatization, the sample solution is loaded onto the cartridge. The more polar API can be washed away with a weak solvent, while the less polar derivatized analyte is retained and can subsequently be eluted with a stronger solvent. nih.gov This strategy effectively removes the bulk of the matrix, preventing column overload and improving analytical accuracy. nih.gov
Derivatization is the cornerstone of hydrazine analysis. This chemical modification converts the analyte into a product (a derivative) with more favorable analytical properties. The primary goals of derivatizing (2-p-Tolyl-ethyl)-hydrazine are to:
Introduce a chromophore for UV-Vis spectrophotometric detection or a fluorophore for fluorescence detection. nih.gov
Increase the molecular weight and add a readily ionizable group for mass spectrometry (MS) analysis.
Improve volatility for gas chromatography (GC) analysis. nih.gov
Enhance retention on RPLC columns by increasing hydrophobicity. nih.gov
Aldehydes are the most common derivatizing agents, reacting with the hydrazine moiety to form stable hydrazone or azine derivatives. nih.gov The selection of the reagent depends on the analytical technique to be employed. For HPLC-UV analysis, reagents like benzaldehyde (B42025) or salicylaldehyde (B1680747) are suitable as they form derivatives with strong UV absorbance. nih.govrasayanjournal.co.in For GC with sensitive electron-capture detection (ECD), a halogenated reagent such as pentafluorobenzaldehyde is used to create a derivative with high electron affinity. nih.gov
The derivatization reaction conditions, including pH, solvent, and temperature, must be optimized. For example, the reaction between hydrazine and benzaldehyde can be performed effectively in a basic aqueous/methanolic mixture. nih.gov The pH can be a critical factor; for the derivatization of hydrazine hydrate (B1144303) with benzaldehyde, a basic pH was found to yield a single, stable product peak in chromatographic analysis. chromforum.org
Table 1: Common Derivatization Reagents for Hydrazine Analysis
| Derivatization Reagent | Resulting Derivative | Analytical Technique | Key Advantages |
|---|---|---|---|
| Benzaldehyde | Benzaldehyde azine | RPLC-UV | Forms stable derivative with good UV absorbance and retention. nih.gov |
| Salicylaldehyde | Salicylaldehyde hydrazone | RPLC-UV | Used for quantifying hydrazine in pharmaceutical ingredients. rasayanjournal.co.in |
| Pentafluorobenzaldehyde | Pentafluorobenzaldehyde hydrazone | GC-ECD | Creates a highly electron-capturing derivative for sensitive detection. nih.govnih.gov |
| p-Tolualdehyde | p-Tolualdehyde hydrazone | HPLC-MS/MS | Allows for sensitive and simultaneous quantification of hydrazine and its metabolites. researchgate.net |
| p-Dimethylaminobenzaldehyde | p-Dimethylaminobenzalazine | LC-MS/MS | Yields a derivative with good sensitivity for trace analysis in air samples. researchgate.net |
Method Development and Validation for Research Applications
Following sample preparation and derivatization, a robust analytical method must be developed and validated to ensure that it is suitable for its intended purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant techniques for the quantitative analysis of derivatized hydrazine compounds. nih.govmdpi.com
Method development for an RPLC application typically involves optimizing the separation of the derivatized (2-p-Tolyl-ethyl)-hydrazine from the excess derivatizing reagent and any potential impurities. Key parameters include:
Stationary Phase: A C18 column is commonly used, providing sufficient hydrophobic retention for the derivatized analyte. nih.govrasayanjournal.co.in
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical. rasayanjournal.co.in Gradient elution may be employed to ensure adequate separation of all components.
Detection: For UV detection, the wavelength is set to the absorbance maximum of the derivative, for instance, 360 nm for a salicylaldehyde derivative. rasayanjournal.co.in For MS/MS detection, specific mass transitions (ion-pairs) for the derivative are monitored to ensure high selectivity and sensitivity. researchgate.net
Validation of the analytical method is performed according to guidelines from the International Conference on Harmonisation (ICH), such as the Q2(R1) guideline. rasayanjournal.co.inresearchgate.netjddtonline.info This process verifies that the method is reliable, reproducible, and accurate for the quantification of the analyte. The core validation parameters include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is confirmed by analyzing blank and spiked samples to ensure no interfering peaks are present at the retention time of the analyte derivative. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear relationship between concentration and detector response is established, typically requiring a correlation coefficient (R²) of >0.999. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. rasayanjournal.co.in For trace analysis of hydrazine derivatives using sensitive techniques like HPLC-MS/MS, LOQ values in the low ng/mL or even pg/mL range can be achieved. researchgate.net
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels. Recoveries are typically expected to be within 90-110%. researchgate.net
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Results are expressed as the relative standard deviation (%RSD), which should generally be below 15%. rasayanjournal.co.inresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net
Table 2: Example Validation Parameters for Hydrazine Analysis Methods
| Parameter | HPLC-MS/MS Method (Hydrazine derivatized with p-tolualdehyde) researchgate.net | RPLC-UV Method (Hydrazine derivatized with salicylaldehyde) rasayanjournal.co.in |
|---|---|---|
| Linearity Range | 0.005 - 50 ng/mL | Not specified, but validated for a limit test |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 (for related methods) |
| LOD | 0.002 ng/mL | 3.1 ppm (equivalent to ~3.1 µg/mL) |
| LOQ | 0.005 ng/mL | Not specified, but precision determined at LOQ |
| Accuracy (% Recovery) | 95.38% - 108.12% | Not specified, but validated |
| Precision (% RSD) | 1.24% - 14.89% | %RSD of peak area at LOQ was determined |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Selectivity and Sustainability
While classical methods for synthesizing hydrazine (B178648) derivatives are well-established, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic strategies for (2-p-Tolyl-ethyl)-hydrazine and its analogues.
One promising direction is the application of continuous flow technology . This approach offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. A continuous flow synthesis of (2-p-Tolyl-ethyl)-hydrazine could lead to higher yields and purity while minimizing solvent usage and waste generation. rsc.org
Another key area is the development of novel catalytic systems . Research into transition-metal catalysts, such as nickel or palladium complexes, could enable more direct and efficient C-N bond formation, potentially allowing for the coupling of (hetero)aryl chlorides with the appropriate hydrazine precursors under milder conditions. organic-chemistry.org Furthermore, exploring the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents, could provide a highly atom-economical route to N-alkylated hydrazine derivatives. organic-chemistry.org
In the long term, a highly ambitious but transformative goal would be the direct synthesis from abundant precursors like dinitrogen (N₂). Recent breakthroughs have shown the feasibility of synthesizing hydrazine derivatives directly from N₂ using polymetallic titanium hydride compounds under mild conditions. riken.jp Adapting such a methodology for the synthesis of specific aryl-alkyl hydrazines represents a significant challenge but would be a landmark achievement in sustainable chemistry.
Future synthetic research could focus on the following areas:
Stereoselective Synthesis: Developing methods to produce enantiomerically pure forms of (2-p-Tolyl-ethyl)-hydrazine derivatives, which is crucial for pharmacological and chemical biology applications.
Late-Stage Functionalization: Creating synthetic routes that allow for the easy modification of the tolyl ring or ethyl chain at a late stage, facilitating the rapid generation of diverse derivative libraries.
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and sustainability.
| Synthetic Approach | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency; reduced waste. rsc.org | Optimization of reactor design, reaction conditions, and solvent systems. |
| Advanced Catalysis | High functional group tolerance, milder reaction conditions, atom economy. organic-chemistry.org | Development of novel nickel, palladium, or ruthenium catalysts; exploration of photocatalysis. |
| Direct Dinitrogen Fixation | Ultimate sustainability by using N₂ as a primary nitrogen source. riken.jp | Design of new catalyst systems capable of targeted N₂ functionalization. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of (2-p-Tolyl-ethyl)-hydrazine and its derivatives, thereby guiding experimental work and accelerating discovery.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.com Such studies can provide insights into the compound's reactivity, stability, and intermolecular interactions. mdpi.comresearchgate.net For instance, computational analysis can predict the thermodynamics of hydrogen transfer from the hydrazine moiety, a key aspect of its potential antioxidant or redox activity. nih.gov DFT has been successfully used to model the synthesis of hydrazine on catalyst surfaces, suggesting its utility in designing and understanding novel synthetic routes. researchgate.netd-nb.info
Molecular docking simulations represent another critical research avenue. By modeling the interaction of (2-p-Tolyl-ethyl)-hydrazine derivatives with the active sites of various enzymes, researchers can predict potential biological targets. researchgate.net Given that similar hydrazine structures are known inhibitors of enzymes like monoamine oxidases (MAOs), docking studies could identify specific structural modifications to enhance potency and selectivity for these or other enzyme classes. biorxiv.orgnih.gov
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models could establish mathematical relationships between the structural features of a series of derivatives and their biological activity. This would enable the predictive design of new analogues with optimized properties.
Key areas for future computational research include:
Reaction Mechanism Elucidation: Using DFT to model the transition states and energy profiles of novel synthetic reactions to optimize conditions and improve yields. researchgate.net
Predictive Toxicology: Developing computational models to predict the potential toxicity of new derivatives, ensuring a "safety-by-design" approach.
Solvent and pH Effects: Modeling how different environmental conditions affect the conformation and reactivity of the molecule, which is crucial for understanding its behavior in biological systems.
| Computational Method | Application for (2-p-Tolyl-ethyl)-hydrazine | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction modeling. mdpi.comresearchgate.net | Prediction of reactivity, spectroscopic properties, and reaction pathways. |
| Molecular Docking | Simulation of binding to enzyme active sites (e.g., MAOs, other oxidoreductases). researchgate.net | Identification of potential biological targets and rational drug design. |
| QSAR Modeling | Correlation of molecular descriptors with biological activity across a derivative library. | Predictive models for designing new compounds with enhanced activity. |
Expansion of Scaffold Applications in Emerging Chemical Biology Areas
The (2-p-Tolyl-ethyl)-hydrazine scaffold holds significant, largely untapped potential as a tool in chemical biology. The hydrazine functional group is a versatile "warhead" that can be used to probe biological systems and develop novel therapeutic agents. biorxiv.org
A major area for exploration is the development of covalent chemical probes . Hydrazine-bearing molecules can act as mechanism-based inhibitors for a wide range of enzymes, particularly those that utilize cofactors like flavin adenine (B156593) dinucleotide (FAD). biorxiv.org By incorporating a "clickable" tag (e.g., an alkyne or azide) onto the (2-p-Tolyl-ethyl)-hydrazine scaffold, researchers could create probes for activity-based protein profiling (ABPP). These probes would allow for the identification and characterization of novel enzyme targets in complex biological systems, moving beyond known targets like MAOs. biorxiv.org
The scaffold can also serve as a starting point for fragment-based drug discovery (FBDD) . The (2-p-Tolyl-ethyl)-hydrazine core can be used to generate a library of small fragments that can be screened against various biological targets. Hits from these screens can then be elaborated into more potent and selective lead compounds. This approach is particularly powerful for tackling challenging targets that have been intractable to traditional high-throughput screening.
Finally, the scaffold is a valuable building block for synthesizing larger, more complex bioactive molecules and heterocyclic compounds . Hydrazines and their hydrazone derivatives are key intermediates in the synthesis of a wide array of heterocycles known to possess diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netiscientific.orgmdpi.comnih.gov Future work could focus on using (2-p-Tolyl-ethyl)-hydrazine to create novel classes of heterocyclic compounds with unique pharmacological profiles.
| Application Area | Approach | Potential Impact |
| Covalent Probes | Incorporate clickable tags for Activity-Based Protein Profiling (ABPP). biorxiv.org | Discovery of new enzyme targets and elucidation of biological pathways. |
| Drug Discovery | Use as a core structure for Fragment-Based Drug Discovery (FBDD) libraries. | Generation of novel lead compounds for challenging therapeutic targets. |
| Synthetic Chemistry | Employ as a precursor for novel heterocyclic compound synthesis. iscientific.orgmdpi.com | Creation of new molecules with potential antimicrobial, anticancer, or anti-inflammatory activity. |
Development of High-Throughput Analytical Techniques for Derivatives
As research expands into synthesizing libraries of (2-p-Tolyl-ethyl)-hydrazine derivatives, the development of high-throughput analytical techniques will become essential for rapid characterization and screening.
Current analytical methods for hydrazines often involve derivatization followed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govnih.gov While reliable, these methods can be time-consuming. Future research should focus on adapting and developing faster methods suitable for large compound libraries. One avenue is the advancement of mass spectrometry (MS)-based techniques . Methods like Direct Analysis in Real Time (DART)-MS could allow for the rapid analysis of crude reaction mixtures with minimal sample preparation, significantly accelerating the optimization of synthetic reactions. techbriefs.com
For biological screening, MALDI-MS imaging could be adapted for use with hydrazine derivatives. Hydrazine-based reagents can act as "reactive matrices," allowing for the detection and spatial localization of carbonyl-containing compounds within tissue samples. nih.gov Developing derivatives of (2-p-Tolyl-ethyl)-hydrazine that are optimized for this technique could create new tools for imaging metabolites and drugs in situ.
Furthermore, the creation of fluorescent or colorimetric assays would be highly beneficial. This could involve designing derivatives that undergo a detectable spectroscopic change upon reacting with a specific biological target or analyte. Such assays are amenable to microplate formats and would enable the high-throughput screening of derivative libraries for specific activities. researchgate.net
| Technique | Advancement | Application |
| Mass Spectrometry | Development of rapid analysis methods like DART-MS and reactive MALDI-MSI. techbriefs.comnih.gov | High-throughput reaction monitoring and in situ imaging of derivatives in biological tissues. |
| Chromatography | Miniaturization and parallelization of HPLC and GC systems. nih.govrsc.org | Rapid purity assessment and quantitative analysis of compound libraries. |
| Spectroscopic Assays | Design of derivatives for fluorescent or colorimetric detection of specific targets. researchgate.net | High-throughput screening of libraries for biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
